molecular formula C10H4N2O4 B2863128 1,2:3,4-Benzenebis(dicarbimide) CAS No. 42094-01-9

1,2:3,4-Benzenebis(dicarbimide)

Cat. No. B2863128
CAS RN: 42094-01-9
M. Wt: 216.152
InChI Key: BODODHZQRWXWFQ-UHFFFAOYSA-N
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Description

1,2:3,4-Benzenebis(dicarbimide) is a chemical compound that is part of the aromatic dicarboximides family . Aromatic dicarboximides are known for their pronounced optoelectronic properties and are used as color pigments, fluorescent dyes, and organic semiconductors .

Scientific Research Applications

Coordination Chemistry

In the realm of coordination chemistry, benzene derivatives have been utilized to synthesize novel coordination polymers. For instance, the solvothermal reactions of a neutral tetradentate ligand with transition metal cations (Co and Ni) resulted in the formation of five novel coordination polymers. These compounds were characterized by single-crystal X-ray diffraction analyses, elemental analyses, IR spectroscopy, and powder X-ray diffraction, demonstrating intricate structural frameworks and magnetic properties (Qin et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile building blocks due to their simple structure, accessibility, and self-assembly behavior. This versatility facilitates their application in nanotechnology, polymer processing, and biomedical fields, where their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly valued (Cantekin et al., 2012).

Corrosion Inhibition

In the study of corrosion inhibition, 1,4-di [1′-methylene-3′-methyl imidazolium bromide]-benzene demonstrated effectiveness as an ionic liquid in inhibiting mild steel corrosion in H2SO4 solution. The study highlighted the role of surface adsorption of the ionic liquid molecules in mitigating corrosion damage, providing insights into the mechanism of action and potential applications in corrosion prevention (Hanza et al., 2016).

Catalysis

Furthermore, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been developed as a novel and recoverable hybrid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component reaction. This catalytic system showcases the importance of incorporating catalytic activity into the MCM-41 framework, demonstrating high yields, short reaction times, and green conditions for pharmaceutical scaffold synthesis (Nikooei et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1,2,4-Benzenetricarboxylic anhydride, indicates that it is harmful in contact with skin, harmful if inhaled, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h1-2H,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODODHZQRWXWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C(=O)NC3=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:3,4-Benzenebis(dicarbimide)

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